molecular formula C6H7BrN2 B2452512 2-Bromo-5-cyclopropyl-1H-imidazole CAS No. 1783928-66-4

2-Bromo-5-cyclopropyl-1H-imidazole

Cat. No.: B2452512
CAS No.: 1783928-66-4
M. Wt: 187.04
InChI Key: QXSWAUIITLZMNA-UHFFFAOYSA-N
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Description

2-Bromo-5-cyclopropyl-1H-imidazole is a heterocyclic compound that features a bromine atom and a cyclopropyl group attached to an imidazole ring Imidazoles are a class of five-membered ring compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-cyclopropyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a nitrile in the presence of a catalyst, followed by bromination. For instance, the cyclization of amido-nitriles can be catalyzed by nickel, leading to the formation of disubstituted imidazoles . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-cyclopropyl-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The imidazole ring can participate in redox reactions, altering its electronic properties.

    Cycloaddition Reactions: The compound can engage in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Cycloaddition: Catalysts such as palladium or copper may facilitate cycloaddition reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation can produce imidazole N-oxides.

Scientific Research Applications

2-Bromo-5-cyclopropyl-1H-imidazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be employed in studies investigating enzyme inhibition and receptor binding.

    Materials Science: It is utilized in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1H-imidazole: Lacks the cyclopropyl group, which may affect its reactivity and binding properties.

    5-Cyclopropyl-1H-imidazole: Does not contain the bromine atom, potentially altering its chemical behavior.

    2-Chloro-5-cyclopropyl-1H-imidazole: Similar structure but with a chlorine atom instead of bromine, which can influence its reactivity and applications.

Uniqueness

2-Bromo-5-cyclopropyl-1H-imidazole is unique due to the combination of the bromine atom and cyclopropyl group, which can enhance its reactivity and binding properties compared to other imidazole derivatives. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-bromo-5-cyclopropyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c7-6-8-3-5(9-6)4-1-2-4/h3-4H,1-2H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSWAUIITLZMNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=C(N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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